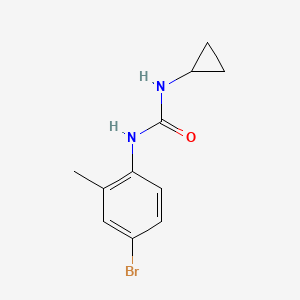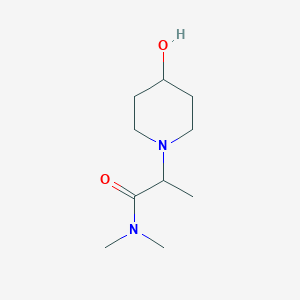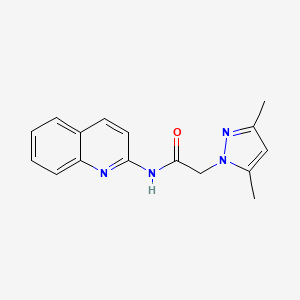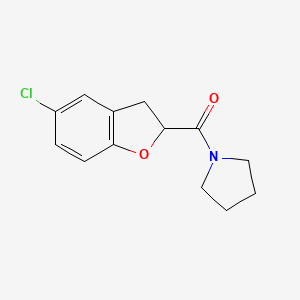
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide, also known as CTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTP is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. In neurons, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. In inflammation, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, protecting neurons from oxidative stress, and reducing inflammation. In cancer cells, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. In neurons, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to increase the expression of antioxidant enzymes and decrease the production of reactive oxygen species. In inflammation, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways, making it a versatile tool for studying cellular processes. Another advantage is its potential therapeutic applications, making it a promising candidate for drug development. However, one limitation of using 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide, including further investigation of its mechanism of action, optimization of its synthesis methods, and development of novel therapeutic applications. One potential future direction is the use of 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide in combination with other drugs for cancer treatment, to enhance its efficacy and reduce side effects. Another potential future direction is the use of 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, to protect neurons from oxidative stress and improve cognitive function. Overall, the study of 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has the potential to lead to significant advancements in various fields of scientific research.
Synthesemethoden
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide can be synthesized through various methods, including reacting 4-chloropyrrole-2-carboxylic acid with trimethylamine and then with thionyl chloride, or reacting 4-chloropyrrole-2-carboxylic acid with N,N-dimethylformamide and then with thionyl chloride. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroprotection, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-10(2)8(12)7-4-6(9)5-11(7)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEERQAKTXXULEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)

![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)




![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)


![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
